molecular formula C30H31N3O5 B2814287 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide CAS No. 1223914-91-7

2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide

Cat. No. B2814287
CAS RN: 1223914-91-7
M. Wt: 513.594
InChI Key: IKZJGXAMKSNCIY-UHFFFAOYSA-N
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Description

2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.
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Scientific Research Applications

Rearrangement and Synthesis Applications

  • Rearrangement of Tetrahydroisoquinolines : A study explored the rearrangement of methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the synthesis pathways that might be relevant for similar compounds like the one (McMahon et al., 1982).

  • Bioreductively Activated Pro-drug Systems : Research on 5-substituted isoquinolin-1-ones and their synthesis via Curtius rearrangement suggests potential applications in pro-drug systems for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).

  • Synthesis and Molecular Modeling : A study on the synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of quinazolyl hydrazine derivatives indicates the utility of these compounds in biochemical applications (Amer et al., 2020).

Antimicrobial Activity

  • Antimicrobial Quinazolinone Derivatives : Novel quinazolinone derivatives have been synthesized and tested for antimicrobial activity, showcasing the chemical versatility and potential biomedical applications of such compounds (Habib et al., 2013).

  • Anti-Inflammatory Quinazolon Derivatives : The synthesis of azetidinonyl and thiazolidinonyl quinazolon derivatives and their evaluation for anti-inflammatory activities offer insights into the therapeutic potential of complex quinazoline compounds (Bhati, 2013).

Structural and Fluorescence Studies

  • Structural Aspects of Amide Compounds : Investigation into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides reveals the potential of such compounds in forming gels and crystalline solids with unique properties (Karmakar et al., 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzophenone to form 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenyl)acetamide. This intermediate is then reacted with isopentylamine and acetic anhydride to form the final product, 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-aminobenzophenone", "isopentylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenyl)acetamide.", "Step 2: Reaction of the intermediate from step 1 with isopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 3: Acetylation of the amide from step 2 with acetic anhydride in the presence of a base such as pyridine to form the final product, 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide." ] }

CAS RN

1223914-91-7

Product Name

2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide

Molecular Formula

C30H31N3O5

Molecular Weight

513.594

IUPAC Name

2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C30H31N3O5/c1-20(2)14-15-31-28(35)17-21-8-11-24(12-9-21)33-29(36)25-6-4-5-7-26(25)32(30(33)37)18-23-16-22(19-34)10-13-27(23)38-3/h4-13,16,19-20H,14-15,17-18H2,1-3H3,(H,31,35)

InChI Key

IKZJGXAMKSNCIY-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC

solubility

not available

Origin of Product

United States

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